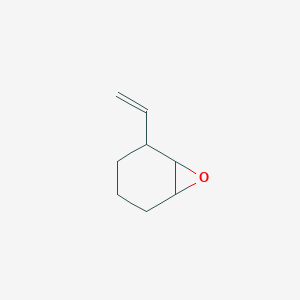

2-Vinylcyclohexene oxide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

123366-20-1 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

2-ethenyl-7-oxabicyclo[4.1.0]heptane |

InChI |

InChI=1S/C8H12O/c1-2-6-4-3-5-7-8(6)9-7/h2,6-8H,1,3-5H2 |

InChI Key |

FDWQGNULGGFFDP-UHFFFAOYSA-N |

SMILES |

C=CC1CCCC2C1O2 |

Canonical SMILES |

C=CC1CCCC2C1O2 |

Synonyms |

7-Oxabicyclo[4.1.0]heptane, 2-ethenyl- |

Origin of Product |

United States |

Synthetic Methodologies for 2 Vinylcyclohexene Oxide and Its Precursors

Advanced Epoxidation Strategies for 2-Vinylcyclohexene Oxide Production

The conversion of 4-Vinylcyclohexene (B86511) to this compound (also known as 1,2-Epoxy-4-vinylcyclohexane) is achieved through various epoxidation strategies. These methods primarily target the more reactive double bond within the cyclohexene (B86901) ring, leaving the vinyl group intact.

Catalytic Oxidation Approaches (e.g., using peroxyacids, molecular oxygen)

Catalytic oxidation stands as a primary method for the synthesis of this compound. The choice of oxidant and catalyst is crucial in determining the product distribution and yield.

Peroxyacids are widely utilized oxidizing agents for this transformation. The reaction of 4-vinylcyclohexene with m-chloroperoxybenzoic acid (m-CPBA) has been shown to predominantly yield this compound. liverpool.ac.uk Similarly, the use of peroxyacetic acid is a common industrial method for the epoxidation of 4-vinylcyclohexene. nih.gov Research has shown that using peroxyacetic acid at concentrations above 40% can result in yields of the monoepoxide (this compound) of over 70%, although a diepoxide byproduct may also be formed in quantities up to 25%. google.com

Table 1: Comparison of Catalytic Oxidation Methods for this compound

| Oxidant | Catalyst / Conditions | Product(s) | Reported Yield |

|---|---|---|---|

| m-chloroperoxybenzoic acid (m-CPBA) | Not specified | This compound | Predominant product liverpool.ac.uk |

| Peroxyacetic acid (>40%) | Not specified | This compound, 4-Vinylcyclohexene dioxide | >70% (monoepoxide) google.com |

Hypochlorite-Mediated Epoxidation Pathways

Sodium hypochlorite (B82951) (NaOCl), a readily available and inexpensive reagent, serves as an effective oxidant for the epoxidation of 4-Vinylcyclohexene. nih.gov This method often involves a phase-transfer catalyst or a metal catalyst to facilitate the reaction between the aqueous hypochlorite and the organic substrate.

Manganese(III) porphyrin complexes have been successfully employed as catalysts in conjunction with aqueous hypochlorite. illinois.edu The steric properties of the porphyrin ligand can influence the regioselectivity of the epoxidation, determining whether the internal (cyclohexene) or external (vinyl) double bond is oxidized. Using an unhindered catalyst like manganese(III) tetraphenylporphyrin (B126558) acetate (B1210297) [Mn(TPP)(OAc)], epoxidation favors the internal double bond, producing this compound. illinois.edu In these systems, epoxide yields can range from 60% to 80% based on the amount of sodium hypochlorite used. illinois.edu

While some procedures using sodium hypochlorite are aimed at producing the diepoxide, careful control of reaction conditions can favor the formation of the monoepoxide. google.com

Stereoselective and Enantioselective Synthesis of this compound

The synthesis of specific stereoisomers of this compound is of significant interest, particularly for applications in pharmaceuticals and fine chemicals. This requires the use of chiral catalysts and methodologies that can control the stereochemical outcome of the epoxidation.

Chiral Catalyst Development for Asymmetric Epoxidation

A variety of chiral catalysts have been developed for the asymmetric epoxidation of olefins, including the precursor 4-Vinylcyclohexene. These catalysts are designed to create a chiral environment around the double bond, leading to the preferential formation of one enantiomer of the epoxide over the other.

Notable classes of catalysts include:

Chiral Manganese-Salen Complexes : Developed by Jacobsen and Katsuki, these complexes are highly effective for the asymmetric epoxidation of a range of unfunctionalized olefins. rsc.orgredalyc.org

Chiral Porphyrin Catalysts : Ruthenium and manganese porphyrin complexes featuring chiral ligands have demonstrated high efficiency and enantioselectivity in alkene epoxidation. rsc.orgnih.gov A D(4)-symmetric chiral dichlororuthenium(IV) porphyrin catalyst has shown remarkable activity, achieving high turnovers. nih.gov

Molybdenum-Based Catalysts : Chiral C2-symmetric bishydroxamic acids have been used as ligands for molybdenum-catalyzed asymmetric epoxidation, proving effective for substrates like vinylcyclohexane (B147605), a close structural analog of 4-vinylcyclohexene. unipd.it

Phase-Transfer Catalysts : Chiral quaternary ammonium (B1175870) salts can be used to facilitate epoxidation with oxidants like sodium hypochlorite, achieving high enantioselectivity through a dual-function mechanism that involves hydrogen bonding to the substrate. organic-chemistry.orgbuchler-gmbh.com

Control of Enantiomeric Excess and Stereochemical Outcomes

The structure of the chiral catalyst is paramount. For instance, in molybdenum-catalyzed epoxidations, the steric bulk of the hydroperoxide oxidant can be tuned to maximize enantioselectivity. unipd.it For vinylcyclohexane, an 85% ee has been reported with this system. unipd.it Photocatalytic systems using a chiral manganese complex have yielded enantiomeric excesses of over 50% for the epoxidation of vinylcyclohexane. researchgate.net

An alternative to direct asymmetric epoxidation is the hydrolytic kinetic resolution (HKR) of a racemic mixture of this compound. This technique uses a chiral catalyst, such as a (salen)Co(III) complex, to selectively hydrolyze one enantiomer of the epoxide to a diol, leaving the unreacted enantiomer in high enantiomeric purity. unipd.it For vinylcyclohexane oxide, this method has proven exceptionally effective, with selectivity factors (krel) exceeding 200, allowing for the isolation of the remaining epoxide with an ee of over 99%. unipd.it

Table 2: Enantiomeric Excess (ee) in Asymmetric Epoxidation and Resolution

| Method | Substrate | Catalyst System | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| Molybdenum-Catalyzed Epoxidation | Vinylcyclohexane | Chiral bishydroxamic acid / Mo | 85% unipd.it |

| Photocatalytic Epoxidation | Vinylcyclohexane | [(R,R-BQCN)MnII]2+ | >50% researchgate.net |

Catalysis in Reactions Involving 2 Vinylcyclohexene Oxide

Ring-Opening Copolymerization (ROCOP) with Carbon Dioxide for Polycarbonate Synthesis

The copolymerization of epoxides and carbon dioxide is a significant process for carbon capture and utilization, leading to the formation of polycarbonates. For 2-vinylcyclohexene oxide, this reaction yields poly(vinyl-cyclohexene carbonate), a polymer with a vinyl group that allows for further functionalization.

Dinuclear zinc complexes have been demonstrated as effective catalysts for the copolymerization of this compound (VCHO) and carbon dioxide. rsc.org A notable example is a di-zinc bis(trifluoroacetate) complex which shows high activity and selectivity for polycarbonate formation. rsc.org These catalysts are often based on β-diiminate (BDI) ligands, and their bimetallic nature is considered crucial for the ring-opening of the epoxide monomer and subsequent polymer chain growth. mdpi.comresearchgate.netresearchgate.net The activity of these catalysts can be significantly influenced by the substituents on the ligand framework, with electron-withdrawing groups leading to exceptionally high turnover frequencies (TOFs). researchgate.net For instance, a di-zinc complex was efficient in the ROCOP of VCHO, demonstrating good activity and high selectivity for the formation of poly(vinyl-cyclohexene carbonate). rsc.orgrsc.org

Table 1: Performance of a Dinuclear Zinc Catalyst in VCHO/CO₂ Copolymerization

| Catalyst | Monomer | Pressure (bar) | Temperature (°C) | TOF (h⁻¹) | Carbonate Selectivity (%) |

|---|---|---|---|---|---|

| LZn₂(O₂CCF₃)₂ | vCHO | 20 | 80 | 71 | >99 |

Data sourced from multiple reports on dinuclear zinc catalysts. rsc.orgrsc.org

The proposed mechanism for these dinuclear zinc catalysts involves a cooperative effect between the two metal centers. One zinc atom activates the epoxide by coordination, while the other facilitates the nucleophilic attack of the growing polymer chain. researchgate.netresearchgate.net

Metal-free organocatalysts, particularly bifunctional systems combining a Lewis acid and a Lewis base, have emerged as a promising alternative for the copolymerization of epoxides and CO₂. Bifunctional organoboron–phosphonium (B103445) catalysts have been successfully employed for the copolymerization of this compound and carbon dioxide, yielding polycarbonates with greater than 99% polymer selectivity and carbonate linkages. rsc.orgresearchgate.net These catalysts are synthesized through a two-step process involving Menschutkin and hydroboration reactions. rsc.org

A key feature of these systems is the synergistic action between the electrophilic boron center, which activates the epoxide, and the nucleophilic phosphonium component. kaust.edu.sa An interesting characteristic of these organocatalysts is their sensitivity to water, which can act as a deactivating agent, in contrast to some metal-based catalysts where water can serve as a chain-transfer agent. rsc.org

Table 2: Copolymerization of VCHO and CO₂ using Bifunctional Organoboron–Phosphonium Catalysts

| Catalyst System | Monomer | Pressure (MPa) | Temperature (°C) | Polymer Selectivity (%) | Carbonate Linkages (%) |

|---|---|---|---|---|---|

| Boron-phosphonium | vCHO | 1 | 80 | >99 | >99 |

Data based on studies of bifunctional organoboron-phosphonium catalysts. rsc.orgresearchgate.net

Schiff base cobalt complexes, particularly salen-type catalysts, are widely utilized for the copolymerization of epoxides and CO₂ due to their high activity. acs.orgmdpi.com These systems often require a co-catalyst, such as bis(triphenylphosphine)iminium chloride (PPNCl), to achieve optimal performance. acs.orgmdpi.com Binary Schiff base cobalt systems have been successfully used in the terpolymerization of this compound, other epoxides like propylene (B89431) oxide or 1,2-butylene oxide, and CO₂. acs.orgmdpi.com This terpolymerization allows for the synthesis of polycarbonates with tunable properties, such as the glass transition temperature (Tg), by adjusting the feed ratio of the different epoxides. acs.orgmdpi.com For instance, terpolymerization of VCHO, cyclohexene (B86901) oxide (CHO), and CO₂ has been demonstrated. d-nb.info

The stereochemistry of the Schiff base ligand can also influence the properties of the resulting polymer. Chiral tetradentate Schiff-base cobalt complexes can lead to the formation of isotactic-enriched polycarbonates. acs.org The mechanism is believed to proceed through a coordination-insertion pathway.

Chromium complexes have proven to be versatile catalysts for the reaction of epoxides with CO₂. sci-hub.se Specifically, chromium complexes with [OSSO]-type bis(phenolato) dianionic ligands have been reported for the copolymerization of 4-vinylcyclohexene (B86511) oxide and CO₂. rsc.orgrsc.org The activity of these catalysts can be influenced by the structure of the ligand and the nature of the axial anion. rsc.org For instance, an ethylene-bridged ligand demonstrated the highest activity among a series of related complexes. rsc.org These chromium catalysts often require a co-catalyst, such as 4-(dimethylamino)pyridine (DMAP) or PPNCl, for effective copolymerization. sci-hub.sersc.org

The proposed mechanism for these chromium-catalyzed copolymerizations involves the coordination of the epoxide to the chromium center, followed by ring-opening to form a metal alkoxide intermediate. rsc.org Subsequent insertion of CO₂ into the metal-alkoxide bond forms a metal carbonate, which then reacts with another epoxide monomer to continue the polymer chain growth. rsc.org

Table 3: [OSSO]-Type Chromium Catalyst Performance in VCHO/CO₂ Copolymerization

| Catalyst | Co-catalyst | Monomer | Pressure (bar) | Temperature (°C) | Carbonate Linkages (%) |

|---|---|---|---|---|---|

| [OSSO]CrCl | PPNCl | VCHO | 20 | 80 | >95 |

Data from studies on [OSSO]-type chromium catalysts. d-nb.inforsc.org

Heterodinuclear catalysts, which feature two different metal centers within a single complex, have shown significant promise in the ROCOP of epoxides and CO₂. These systems can exhibit synergistic effects, leading to enhanced catalytic activity and selectivity compared to their homodinuclear counterparts. nih.govd-nb.info

Co(III)/Alkali-Metal(I) Systems: A series of Co(III)/M(I) (where M = Na, K, Rb, Cs) heterodinuclear complexes coordinated by a macrocyclic ligand have been developed. d-nb.infoacs.orgacs.orgnih.govresearchgate.net These catalysts are highly active for the copolymerization of various epoxides, including this compound, with CO₂. acs.orgcolab.ws A key advantage of these systems is that they can operate efficiently without the need for an external co-catalyst. d-nb.infocolab.wsnih.gov The Co(III)/K(I) complex, in particular, has demonstrated impressive turnover frequencies. acs.orgnih.govresearchgate.net The catalytic cycle is proposed to involve both metal centers, with one activating the epoxide and the other facilitating the carbonate insertion. acs.org

Mg(II)Co(II) Systems: Heterodinuclear Mg(II)Co(II) catalysts have also been shown to be highly effective for the ROCOP of epoxides and CO₂. nih.govd-nb.inforesearchgate.net These catalysts display high productivity and allow for the synthesis of high molecular weight poly(vinyl-cyclohexene carbonate). researchgate.net The synergy between the Mg(II) and Co(II) centers is believed to be responsible for the high activity, with one metal acting as a Lewis acid to activate the epoxide and the other participating in the nucleophilic attack of the growing polymer chain. nih.govresearchgate.net

Table 4: Performance of Heterodinuclear Catalysts in Epoxide/CO₂ Copolymerization

| Catalyst | Monomer | Pressure (bar) | Temperature (°C) | TOF (h⁻¹) | Selectivity |

|---|---|---|---|---|---|

| Co(III)K(I) | Propylene Oxide | 30 | 70 | 800 | >95% polymer |

| Mg(II)Co(II) | Cyclohexene Oxide | 20 | 140 | 12,500 | High |

Data from studies on Co(III)/Alkali-Metal(I) and Mg(II)Co(II) catalysts for general epoxide copolymerization, indicative of their potential with VCHO. d-nb.infoacs.orgresearchgate.net

Homogeneous Catalytic Systems

Salen-Type Complexes (Cr, Al, Mn) for ROCOP

Salen-type complexes, particularly those involving chromium (Cr), aluminum (Al), and manganese (Mn), are effective catalysts for the Ring-Opening Copolymerization (ROCOP) of epoxides, including this compound (VCHO). Research has demonstrated their utility in producing polyesters from the alternating ROCOP of VCHO and phthalic anhydride (B1165640) (PA). nih.gov These reactions typically employ a cocatalyst to enhance efficiency.

In studies using commercial salen-type complexes, different metal centers (Cr, Al, Mn) were paired with cocatalysts such as 4-(dimethylamino) pyridine (B92270) (DMAP), bis-(triphenylphosphorylidine) ammonium (B1175870) chloride (PPNCl), and bis-(triphenylphosphoranylidene)ammonium azide (B81097) (PPNN3). nih.govresearchgate.net The combination of these catalysts and cocatalysts successfully yielded high-glass-transition-temperature polyesters from VCHO and PA. nih.gov

The general effectiveness of Salen-metal complexes in epoxide copolymerization is well-documented. For the closely related cyclohexene oxide (CHO), (salen)CrX systems show enhanced reactivity with electron-donating groups on the salen ligand, whereas (salen)AlZ complexes are more active with electron-withdrawing groups. acs.org While (salen)AlZ complexes can produce polycarbonates with low polyether linkages, their turnover frequencies are generally lower than their chromium counterparts under similar conditions. acs.org Chromium complexes with [OSSO]-type bis(phenolato) ligands, which are structurally related to Salen complexes, have also been specifically used to catalyze the copolymerization of VCHO and carbon dioxide. rsc.org

The table below summarizes the results for the ROCOP of VCHO and phthalic anhydride using various Salen-type catalysts and cocatalysts.

Table 1: Performance of Salen-Type Catalysts in ROCOP of VCHO and Phthalic Anhydride Data derived from studies on high-glass-transition polyesters.

| Catalyst | Cocatalyst | Resulting Polymer | Key Finding | Reference |

|---|---|---|---|---|

| (salen)CrCl | DMAP, PPNCl, PPNN₃ | Poly(VCHO-alt-PA) | Effective in producing polyesters with high glass transition temperatures. | nih.gov |

| (salen)AlCl | DMAP, PPNCl, PPNN₃ | Poly(VCHO-alt-PA) | Effective in producing polyesters with high glass transition temperatures. | nih.gov |

| (salen)MnCl | DMAP, PPNCl, PPNN₃ | Poly(VCHO-alt-PA) | Effective in producing polyesters with high glass transition temperatures. | nih.gov |

Heterogeneous Catalytic Systems (e.g., Ionic Liquids)

Heterogeneous catalysts offer advantages in terms of separation and reusability. Ionic liquids (ILs) have been investigated as effective heterogeneous catalysts for the reaction between this compound and CO2, particularly for the synthesis of the corresponding cyclic carbonate. researchgate.net

Solvent-free synthesis of 4-vinyl-1-cyclohexene carbonate has been achieved using 1-alkylmethylimidazolium salt-based ionic liquids. The catalytic activity was found to be dependent on the structure of the ionic liquid. Specifically, cations with longer alkyl chains and more nucleophilic anions led to higher reactivity. The addition of a zinc halide as a cocatalyst was also shown to enhance the conversion of VCHO. researchgate.net The reaction mechanism proposed for imidazolium-catalyzed transformations often involves the acidic C2-proton of the imidazolium (B1220033) ring, which activates the epoxide via hydrogen bonding. researchgate.net

The table below details the effect of different ionic liquid structures on the conversion of VCHO.

Table 2: Effect of Ionic Liquid Structure on VCHO Conversion in CO₂ Cycloaddition Data from solvent-free synthesis of 4-vinyl-1-cyclohexene carbonate.

| Ionic Liquid Cation | Ionic Liquid Anion | Finding | Reference |

|---|---|---|---|

| 1-Alkylmethylimidazolium | Cl⁻, BF₄⁻, PF₆⁻ | Cations with bulkier alkyl chains showed better reactivity. | researchgate.net |

| 1-Alkylmethylimidazolium | Cl⁻, BF₄⁻, PF₆⁻ | More nucleophilic anions resulted in higher conversion. | researchgate.net |

Mechanistic Investigations of CO₂/2-Vinylcyclohexene Oxide Copolymerization

Understanding the reaction mechanism is crucial for optimizing catalytic systems and controlling polymer properties. The copolymerization of CO₂ and VCHO is generally understood to proceed through a coordination-insertion pathway.

Coordination-Insertion Mechanisms

The prevailing mechanism for the copolymerization of VCHO and CO₂ catalyzed by metal complexes is the coordination-insertion pathway. rsc.orgmdpi.com This process involves several key steps, as demonstrated with [OSSO]-type chromium(III) complexes. rsc.org

Epoxide Coordination: The cycle begins with the coordination of the this compound monomer to the six-coordinate metal center (e.g., Chromium). rsc.org

Ring-Opening: A nucleophilic attack, often from an alkoxide group on a growing polymer chain, opens the coordinated epoxide ring. This step forms a new metal-alkoxide intermediate. rsc.orgencyclopedia.pub

CO₂ Insertion: Carbon dioxide inserts into the newly formed metal-alkoxide (M-OR) bond. This occurs via a nucleophilic attack of the alkoxide on the CO₂ molecule, forming a metal carbonate intermediate. rsc.org

Propagation: The metal carbonate intermediate then reacts with another incoming VCHO monomer, regenerating the metal-alkoxide bond and elongating the polymer chain. The copolymer is formed through the continuous cycling between the metal alkoxide and metal carbonate intermediates. rsc.org

This mechanism is supported by spectroscopic analysis of the resulting polymers, which can reveal the end-group structures. rsc.org

Role of Lewis Acids and Lewis Bases in Catalytic Cycles

The catalytic cycle for epoxide/CO₂ copolymerization is fundamentally a cooperative process involving Lewis acidic and Lewis basic components. mdpi.comrug.nl

Lewis Acid Role: The Lewis acid, typically the metal center of the catalyst (e.g., Zn, Cr, Al), activates the epoxide monomer. By coordinating to the oxygen atom of the epoxide ring, the Lewis acid polarizes the C-O bonds, making the ring more susceptible to nucleophilic attack. mdpi.comrug.nl

Lewis Base Role: The Lewis base, which can be a cocatalyst or the initiator (e.g., an alkoxide), acts as the nucleophile. It attacks one of the carbon atoms of the activated epoxide, causing the ring to open. rug.nl The resulting alkoxide is itself a Lewis base that can then attack a CO₂ molecule, facilitating its insertion into the polymer chain. rsc.orgrug.nl

Influence of Chain Transfer Agents (e.g., water, diols, diamines)

Chain transfer agents (CTAs) play a critical role in controlling the molecular weight of the polycarbonates produced from VCHO and CO₂. Their presence can shift the polymerization from a "living" to an "immortal" process, characterized by rapid and reversible chain transfer reactions. rsc.org This is a key strategy for producing polyols, which are valuable precursors for polyurethanes. rsc.orgrsc.org

Water, diols, and diamines have been studied as CTAs in the copolymerization of VCHO and CO₂ catalyzed by a di-zinc complex. rsc.org

Water: The presence of water, even in trace amounts, can act as a CTA. rsc.org In controlled studies, adding increasing amounts of water to the VCHO/CO₂ copolymerization resulted in a corresponding decrease in the polymer's molecular weight. rsc.org

Diols: Bifunctional alcohols like cyclohexane-1,2-diol (CHD) are effective chain transfer agents. They can initiate polymerization from both hydroxyl groups, leading to the formation of dihydroxyl end-capped polymers (polyols). rsc.org

Diamines: Similar to diols, diamines can also function as CTAs, offering another route to functionalized polymers. rsc.org

The use of CTAs provides a powerful tool for tailoring the final polymer architecture and properties. rsc.orgrsc.org

Table 3: Effect of Chain Transfer Agents (CTAs) on VCHO/CO₂ Copolymerization Catalyzed by a di-zinc complex. vCHO = this compound.

| Chain Transfer Agent (CTA) | Equivalents (vs. Catalyst) | Resulting Polymer | Effect | Reference |

|---|---|---|---|---|

| Water | Increasing amounts | Poly(vinylcyclohexene carbonate) | Molecular weight decreases as CTA quantity increases. | rsc.org |

| Cyclohexane-1,2-diol (CHD) | Various | Poly(vinylcyclohexene carbonate) Polyol | Functions as an effective CTA, producing polyols. | rsc.org |

| Diamine | Not specified | Poly(vinylcyclohexene carbonate) | Investigated as a potential CTA. | rsc.org |

Terpolymerization Strategies Involving this compound, Carbon Dioxide, and Co-epoxides

Terpolymerization, the polymerization of three distinct monomers, allows for the synthesis of copolymers with finely tuned properties. Strategies involving VCHO, CO₂, and a co-epoxide have been explored to create advanced materials. rug.nl

One notable example is the terpolymerization of VCHO, cyclohexene oxide (CHO), and CO₂. The resulting terpolymers, when blended with a trithiol crosslinking agent and a suitable initiator, can be cured to form transparent coatings. These coatings exhibit good impact and chemical resistance, demonstrating the potential to create durable materials from CO₂-based polymers. rug.nl

The principles of terpolymerization also allow for the adjustment of thermal properties. As shown in the terpolymerization of CO₂ with CHO and propylene oxide (PO), the glass transition temperature (Tg) of the final terpolymer can be controlled by adjusting the ratio of the different epoxide monomers incorporated into the polymer chain. acs.org This suggests that by varying the feed ratio of VCHO to a co-epoxide, the properties of the resulting polycarbonate can be systematically tailored. acs.org These strategies highlight the versatility of VCHO as a monomer for creating complex polymer architectures with desirable characteristics.

Ring-Opening Copolymerization (ROCOP) with Anhydrides for Polyester (B1180765) Synthesis

The ring-opening copolymerization of epoxides and cyclic anhydrides is a powerful method for producing polyesters with well-defined, alternating structures. This compound (VCHO) is a particularly interesting monomer in this context, as the vinyl group is retained in the resulting polymer, allowing for post-polymerization modification. rsc.org

Heterodinuclear organometallic complexes have emerged as highly efficient catalysts for the ROCOP of epoxides and anhydrides, often exhibiting synergistic effects where the two different metal centers play distinct roles in the catalytic cycle. acs.orgresearchgate.net

A notable example is the heterodinuclear Al(III)/K(I) complex, which demonstrates exceptional activity and control in the ROCOP of various epoxides, including VCHO, with anhydrides like phthalic anhydride. nih.govrsc.orgnih.govrsc.org This catalyst system combines high rates with excellent selectivity for producing α,ω-hydroxyl telechelic polyesters, particularly when used with a diol as a chain transfer agent. nih.govrsc.org For the copolymerization of VCHO and phthalic anhydride, this catalyst has been used to synthesize high molar mass polyesters (e.g., 91 kg mol⁻¹) with monomodal, narrow molar mass distributions. nih.govrsc.org The mechanism is proposed to involve the coordination of the epoxide to the Lewis-acidic Al(III) center, followed by a nucleophilic attack from a potassium carboxylate intermediate, which is the rate-limiting step. ox.ac.uk These Al(III)/K(I) catalysts are also effective for the ROCOP of VCHO with functionalized anhydrides, such as a boronic ester-phthalic anhydride. ox.ac.uknih.gov

Table 1: Performance of Al(III)/K(I) Catalyst in ROCOP of this compound (VCHO) and Phthalic Anhydride (PA)

| Catalyst System | Initiator/CTA | Molar Mass (Mₙ) | Polydispersity (Đ) | Key Finding | Reference(s) |

| [LvanAlK(OAc)2] | 1,4-Benzene dimethanol | 6 kg mol⁻¹ | 1.07 | Monomodal, narrow distribution at high catalyst loading. | rsc.org |

| [LvanAlK(OAc)2] | Diol | 91 kg mol⁻¹ | - | Production of high molar mass poly(VCHO-alt-PA) with enhanced mechanical properties. | nih.govrsc.org |

| Al(III)/K(I) | - | 9.4 - 40 kg/mol | - | Controlled copolymerization with a boronic ester-phthalic anhydride. | ox.ac.uknih.gov |

This table is interactive. Click on the headers to sort.

Heterodinuclear Zn(II)Mg(II) complexes have also been investigated, primarily for epoxide/CO₂ ROCOP, but their application has been extended to anhydride copolymerization. acs.orgresearchgate.netfrontiersin.org The synergy between the two metals is a key feature, where one metal center is thought to activate the epoxide and the other facilitates the nucleophilic attack. scispace.com A Zn(II)Mg(II) catalyst was successfully used for the controlled ROCOP of VCHO and a boronic ester-functionalized phthalic anhydride. ox.ac.uknih.gov However, some studies have noted that dinuclear zinc-based complexes can be less active for the ROCOP of cyclohexene oxide derivatives and phthalic anhydride compared to other systems. nih.gov

Organocatalysis presents a metal-free alternative for polymerization reactions. nih.gov Phosphazene bases, which are strong, non-nucleophilic organic bases, have shown significant potential as catalysts for ring-opening polymerizations. nih.govacs.org They function by enhancing the nucleophilicity of an initiator or the polymer chain-end, enabling rapid and controlled polymerization. nih.gov In the context of VCHO, a phosphazene organobase was employed to catalyze the controlled ROCOP with a boronic ester-phthalic anhydride, demonstrating the viability of organocatalysis for this monomer system. ox.ac.uknih.gov

The properties of the polyesters derived from VCHO can be tuned by varying the anhydride comonomer. Several anhydrides have been successfully copolymerized with VCHO using various catalytic systems.

Table 2: Anhydrides Used in ROCOP with this compound (VCHO)

| Anhydride | Catalyst Type | Notes | Reference(s) |

| Phthalic Anhydride (PA) | Al(III)/K(I), Cr(III)-salen, Metallocene, Fe(III)-salen | Most commonly studied anhydride with VCHO. | rsc.orgrsc.orgmdpi.comresearchgate.netrsc.org |

| Tetrachlorophthalic Anhydride (TCPA) | Metallocene ([Cp₂MCl₂]) | Used to produce flame-retardant materials. | rsc.org |

| Boronic ester-phthalic anhydride | Al(III)/K(I), Zn(II)Mg(II), Phosphazene | Creates functional polyesters with boron moieties. | ox.ac.uknih.gov |

This table is interactive. Click on the headers to sort.

The use of phthalic anhydride is widespread, yielding semi-aromatic polyesters with high glass transition temperatures. mdpi.comcnr.itnih.gov Halogenated anhydrides like tetrachlorophthalic anhydride have been used to impart specific properties such as flame retardancy. rsc.org Furthermore, the development of functional anhydrides, such as the boronic ester-phthalic anhydride, opens pathways to advanced materials with tailored chemical reactivity and properties. ox.ac.uknih.gov

The development of chiral catalysts for the asymmetric copolymerization of epoxides and anhydrides allows for the synthesis of stereoregular, optically active polyesters. While research specifically targeting the asymmetric copolymerization of VCHO is limited, studies on the closely related cyclohexene oxide (CHO) provide significant insights. Chiral salen- and salan-type chromium (Cr) complexes have been investigated for the asymmetric copolymerization of CHO and phthalic anhydride. researchgate.netresearchgate.net These catalysts, bearing a chiral diaminocyclohexane backbone, can induce stereoselectivity, although the resulting enantiomeric excess in the polyester backbone has been modest. researchgate.net The structure of the catalyst, including the steric bulk of substituents on the ligand, significantly influences both catalytic activity and stereoselectivity. researchgate.netresearchgate.net

Cycloaddition Reactions for Cyclic Carbonate Formation

The chemical fixation of carbon dioxide (CO₂) is a critical area of green chemistry. The cycloaddition of CO₂ to epoxides is a 100% atom-economical reaction that produces valuable cyclic carbonates.

Various catalytic systems have been developed for the synthesis of vinylcyclohexene (B1617736) carbonate from VCHO and CO₂. A key challenge is the selective reaction at the more reactive epoxide ring on the cyclohexane (B81311) core, leaving the vinyl group intact for potential downstream applications.

Ionic liquids, particularly those based on imidazolium salts, have been shown to catalyze the cycloaddition of CO₂ to VCHO. researchgate.netepfl.ch These systems can act as both catalyst and solvent. Ammonium-based salts have also proven effective. Ammonium zincate complexes, such as [TBA]₂[ZnBr₄], can catalyze the reaction under mild conditions, including room temperature and low CO₂ pressure. frontiersin.org These catalysts exhibit high selectivity for the reaction at the endocyclic epoxide of 4-vinylcyclohexene dioxide, leaving the epoxide on the vinyl side chain untouched. frontiersin.org Similarly, ammonium ferrate complexes have been used for the cycloaddition to vinylcyclohexene dioxide, showing good conversion and high selectivity for the terminal cyclic carbonate. cnr.it

Table 3: Catalytic Systems for Cycloaddition of CO₂ to VCHO Derivatives

| Catalyst System | Substrate | Conditions | Key Finding | Reference(s) |

| Ionic Liquids | This compound | Solvent-free | Effective catalysis for cyclic carbonate formation. | researchgate.netepfl.ch |

| Ammonium Zincates ([TBA]₂[ZnBr₄]) | 4-Vinylcyclohexene dioxide | Room temp, 0.2 MPa CO₂ | 78% conversion, selective formation of carbonate at the cyclohexene ring. | frontiersin.org |

| Ammonium Ferrates ([TBA][FeX₃Y]) | 4-Vinylcyclohexene dioxide | - | 73% conversion, 92% selectivity for terminal cyclic carbonate. | cnr.it |

This table is interactive. Click on the headers to sort.

Proposed Reaction Mechanisms for Cycloaddition Pathways

Cycloaddition reactions are powerful, atom-economical transformations for constructing cyclic molecules. rsc.orgnumberanalytics.com For this compound, the vinyl and epoxide functional groups provide versatile handles for various cycloaddition pathways, leading to the synthesis of complex heterocyclic and carbocyclic frameworks. The mechanisms of these reactions are highly dependent on the nature of the catalyst and the reacting partner.

Palladium-Catalyzed [3+2] Formal Cycloaddition

Palladium-catalyzed [3+2] formal cycloaddition is a prominent method for synthesizing five-membered rings, such as tetrahydrofuran (B95107) derivatives, from vinyl epoxides. rsc.org In this process, the vinyl epoxide serves as a synthetic equivalent of a 1,3-dipole. nih.gov The reaction is initiated by the interaction of a low-valent palladium(0) complex with the vinyl epoxide.

The proposed mechanism generally proceeds through the following key steps:

Oxidative Addition and Ring Opening: A Pd(0) catalyst, often stabilized by phosphine (B1218219) ligands, undergoes oxidative addition to the vinyl epoxide. This step involves the cleavage of the C-O bond of the epoxide ring, leading to the formation of a zwitterionic π-allyl palladium(II) intermediate. nih.govorganic-chemistry.org This intermediate effectively functions as a three-atom component for the cycloaddition.

Reaction with a Dipolarophile: The π-allyl palladium complex then reacts with a dipolarophile, such as an activated alkene or alkyne. nih.govacs.org For instance, in reactions with substituted propiolates, the alkoxide end of the palladium intermediate initiates a nucleophilic attack on the alkyne. organic-chemistry.org

Intramolecular Cyclization: Following the addition to the dipolarophile, an intramolecular allylic alkylation occurs. This ring-closing step forms the five-membered dihydrofuran ring. organic-chemistry.org

Catalyst Regeneration: The cycle is completed by the reductive elimination of the palladium(II) species, which regenerates the active Pd(0) catalyst, allowing it to enter another catalytic cycle.

The stereochemical outcome of the reaction is often controlled by the chiral ligands attached to the palladium center, enabling highly enantioselective transformations. rsc.orgacs.org The choice of ligand is crucial for achieving high yields and stereoselectivities. nih.govacs.org For example, chiral P,N-ligands have proven essential for the asymmetric cycloaddition with alkynyl esters. organic-chemistry.orgacs.org

Table 1: Catalytic Systems for Palladium-Catalyzed [3+2] Cycloaddition of Vinyl Epoxides

| Dipolarophile | Catalyst System | Ligand | Solvent | Product Type | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| α-N-heterocyclic acrylates | Pd₂(dba)₃ | (S,S)-tBu-FOXAP | Dioxane | Functionalized Tetrahydrofurans | up to 93 | up to 99 | rsc.org |

| Substituted Propiolates | Pd(dba)₂ | Chiral P,N-ligand | Toluene | 2,3-Dihydrofurans | up to 93 | up to 94 | organic-chemistry.orgacs.org |

| Alkylidene Azlactones | Pd₂(dba)₃ | Chiral Ligand (L1-L4) | Not Specified | Substituted Cyclopentanes | up to 63 | Not Specified | nih.gov |

| Methyl Vinyl Ketone | Pd₂(dba)₃ | dppe | Not Specified | Vinylcyclopentane | Not Specified | Not Applicable | nih.gov |

Lewis Acid-Catalyzed Cycloaddition with Carbon Dioxide

The cycloaddition of carbon dioxide (CO₂) to the epoxide moiety of this compound is an environmentally relevant reaction that produces valuable cyclic carbonates. This transformation is typically catalyzed by a Lewis acidic species, often in conjunction with a nucleophilic co-catalyst. researchgate.netresearchgate.net

A generally accepted synergistic mechanism is proposed:

Epoxide Activation: A Lewis acidic center, such as a metal ion (e.g., Zn²⁺, Al³⁺, Fe³⁺), coordinates to the oxygen atom of the epoxide ring in this compound. researchgate.netresearchgate.netfrontiersin.org This coordination polarizes the C-O bond, rendering the epoxide more susceptible to nucleophilic attack.

Nucleophilic Ring-Opening: A nucleophile, typically a halide anion (e.g., Br⁻, Cl⁻) provided by a co-catalyst like tetrabutylammonium (B224687) bromide (TBAB) or an ionic liquid, attacks one of the electrophilic carbon atoms of the activated epoxide ring. researchgate.netfrontiersin.org This results in the ring-opening of the epoxide and the formation of a metal-alkoxide intermediate with a pendant halide.

CO₂ Insertion: The resulting alkoxide anion attacks a molecule of carbon dioxide, leading to the formation of a metallo-carbonate species.

Intramolecular Cyclization: The final step is an intramolecular ring-closing reaction. The terminal halide is displaced by the oxygen of the newly formed carbonate, yielding the five-membered cyclic carbonate product and regenerating the catalyst and co-catalyst for the next cycle. researchgate.net

The reactivity between the terminal and internal epoxides in related molecules like 4-vinylcyclohexene dioxide can be selectively controlled by adjusting reaction conditions, demonstrating the tunability of this catalytic approach. frontiersin.org

Table 2: Catalytic Systems for CO₂ Cycloaddition to Epoxides

| Epoxide Substrate | Catalyst System | Conditions | Product | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| Styrene Oxide | [TBA]₂[ZnBr₄] | 100 °C, 0.8 MPa CO₂ | Styrene Carbonate | 52 (in 15 min) | 100 | frontiersin.org |

| 4-Vinylcyclohexene dioxide | [TBA]₂[ZnBr₄] | Room Temp, 0.2 MPa CO₂ | Monocarbonate (at vinyl group) | 78 | Selective | frontiersin.org |

| Propylene Oxide | Zn-Polyacrylic acid aerogel | 120 °C, 2.0 MPa CO₂ | Propylene Carbonate | 98.6 | >99 | researchgate.net |

| Various Epoxides | Ionic Liquids (e.g., [Bmim]Br) | 100-120 °C, 2-4 MPa CO₂ | Cyclic Carbonates | High | High | researchgate.net |

Palladium-Catalyzed [4+3] Cycloaddition

The [4+3] cycloaddition reaction offers a pathway to seven-membered rings, which are common structural motifs in natural products. In this context, vinyl epoxides like this compound can serve as three-atom components (specifically, as 1,3-dipole synthons) that react with a four-atom partner, such as a conjugated diene. nih.gov

The proposed mechanism for the palladium-catalyzed [4+3] cycloaddition shares its initial step with the [3+2] pathway:

Formation of the π-Allyl Intermediate: As in the [3+2] cycloaddition, a Pd(0) catalyst reacts with the vinyl epoxide to generate a zwitterionic π-allyl palladium(II) complex. nih.gov

Interaction with the Diene: This electrophilic palladium intermediate is then intercepted by a diene. The reaction can proceed through different pathways depending on the substitution pattern and the ligands. The diene can attack one of the termini of the allyl system.

Ring Closure: Subsequent cyclization leads to the formation of the seven-membered ring. The regioselectivity of this step is a critical aspect of the reaction, and controlling it can be a significant challenge.

Catalyst Regeneration: The catalytic cycle is closed by the regeneration of the Pd(0) catalyst.

Research in this area has explored controlling the regioselectivity to favor either [3+2] or [4+3] adducts, which can sometimes be achieved by tuning the catalyst, ligands, and reaction conditions. mdpi.com This highlights the complexity and synthetic potential of controlling the reaction pathways of the versatile π-allyl palladium intermediate.

Polymer Structures and Architectures Derived from 2 Vinylcyclohexene Oxide

Poly(2-Vinylcyclohexene Carbonate) (PVCHC) Structural Analysis

The ring-opening copolymerization (ROCOP) of 2-Vinylcyclohexene oxide (VCHO) and carbon dioxide (CO2) yields poly(2-vinylcyclohexene carbonate) (PVCHC), a polycarbonate with pendant vinyl groups. acs.orgchemrxiv.org The presence of these functional groups allows for post-polymerization modification, making PVCHC a valuable precursor for a range of advanced materials. acs.orgchemrxiv.orgresearchgate.net

Microstructure and Stereoregularity of Polycarbonates

The arrangement of monomer units within the polymer chain, or microstructure, significantly influences the material's properties. In the case of polycarbonates derived from cyclic epoxides like VCHO, stereoregularity—the spatial arrangement of the atoms in the polymer chain—is a critical factor. The stereochemistry of the polymer is often dictated by the catalyst used in the polymerization process.

For instance, the copolymerization of cyclohexene (B86901) oxide (CHO) and CO2 using certain catalysts can lead to syndiotactic poly(cyclohexene carbonate) (PCHC), a microstructure not previously reported for this polymer. researchgate.net The tacticity, or the stereochemical arrangement of the monomer units, can be influenced by the catalyst ligand structure and reaction conditions. researchgate.net Specifically, the use of (R,R)-(salen-)CoX catalysts can produce syndiotactic PCHC, while rac-(salen-)CoX catalysts can yield syndiotactic PCHCs with up to 81% r-centered tetrads. researchgate.net

While specific studies focusing solely on the stereoregularity of PVCHC are less common, the principles governing PCHC stereochemistry are applicable. The analysis of the carbonyl carbon region in the 13C NMR spectrum is a direct method to assess the stereoregularity of these polycarbonates. mdpi.com For PCHC, peaks at 153.45–153.50 ppm are indicative of a syndiotactic structure, whereas a peak at 153.65–153.70 ppm corresponds to an isotactic structure. mdpi.com A higher relative area of the isotactic peak signifies greater stereoregularity. mdpi.com It is expected that similar analytical techniques can be applied to characterize the stereoregularity of PVCHC.

Molecular Weight Control and Polydispersity in Polymerization

Achieving control over the molecular weight (Mn) and polydispersity index (Đ) is crucial for tailoring the properties of polymers for specific applications. In the ring-opening copolymerization of VCHO and CO2, various catalytic systems have been developed to produce PVCHC with controlled molecular weights and narrow distributions.

Recent research has highlighted the effectiveness of a new organometallic Mg(II)Co(II) catalyst that demonstrates high productivity and excellent control over the polymerization process. acs.org This catalyst system can yield PVCHC with number average molecular weights (Mn) ranging from 4 to 130 kg/mol , with narrow and monomodal distributions. acs.orgchemrxiv.org For example, using this catalyst, PVCHC with an Mn of 22.2 kg/mol and a low polydispersity (Đ) of 1.08 has been synthesized. acs.org In contrast, another catalyst under identical conditions produced a polymer with a lower Mn of 16.7 kg/mol and a broader, bimodal distribution (Đ = 1.19). acs.org

The ability to control molecular weight is often achieved through the use of chain transfer agents (CTAs). For instance, the addition of 1,2-cyclohexane diol (CHD) as a CTA allows for systematic control over the polymer's molar mass. acs.org The resulting polymers are α,ω-dihydroxy telechelic, meaning they have hydroxyl groups at both ends of the polymer chain. acs.org The use of excess diol can also suppress the formation of bimodal distributions, leading to monomodal and narrow distributions. acs.org

The following table summarizes the molecular weight and polydispersity data for PVCHC produced using different catalytic systems.

| Catalyst System | Mn ( kg/mol ) | Đ (Mw/Mn) | Reference |

| Mg(II)Co(II) Complex 1 | 22.2 | 1.08 | acs.org |

| Mg(II)Co(II) Complex 2 | 16.7 | 1.19 | acs.org |

| Di-zinc Complex with CHD | Varies | Monomodal | rsc.org |

| Organometallic Al(III)/K(I) | 6 - 91 | Monomodal, Narrow | rsc.org |

Polyesters Incorporating this compound Units

Beyond polycarbonates, this compound is a valuable monomer for the synthesis of functional polyesters through ring-opening copolymerization with cyclic anhydrides. rsc.orgnih.gov The resulting polyesters possess pendant vinyl groups, which, similar to PVCHC, can be used for further chemical modification. rsc.org

Block Copolymer and Terpolymer Architectures

The controlled nature of ring-opening polymerizations allows for the synthesis of complex polymer architectures, including block copolymers and terpolymers. These structures enable the combination of different polymer properties into a single material.

Block Copolymers: ABA-type triblock copolymers have been synthesized using VCHO as the high glass transition temperature (Tg) block (the "A" block) and other monomers to form the low Tg block (the "B" block). mdpi.com For example, switchable catalysis has been employed to create triblock polyesters by sequentially polymerizing phthalic anhydride (B1165640) with VCHO, followed by a lactone like ε-decalactone, resulting in high molar mass triblock polyesters (81 kg/mol , Đ = 1.04). rsc.org Another example involves the synthesis of poly(cyclohexene carbonate-b-decalactone-b-cyclohexene carbonate) [PCHC-PDL-PCHC] triblock copolymers. acs.org

Terpolymers: Terpolymerization involves the simultaneous polymerization of three different monomers. The terpolymerization of VCHO, another epoxide like propylene (B89431) oxide (PO), and CO2 has been successfully catalyzed by single cobalt(III) complexes. researchgate.net This approach allows for the creation of polycarbonates with varying compositions and tunable properties. researchgate.net For instance, the terpolymerization of VCHO, cyclohexene oxide (CHO), and diglycolic anhydride (DGA) with CO2 has been reported, leading to polymers with both polyester (B1180765) and polycarbonate linkages. wiley-vch.de The resulting terpolymers can have a random distribution of monomer units, with the glass transition temperature (Tg) being adjustable based on the content of the vinyl cyclohexene carbonate (VCHC) units. researchgate.net

The following table presents examples of block and terpolymers derived from this compound.

| Polymer Architecture | Monomers | Resulting Polymer | Reference |

| Triblock Polyester | Phthalic anhydride, VCHO, ε-decalactone | High molar mass triblock polyester | rsc.org |

| ABA Triblock Copolymer | VCHO, 1,2-Butylene oxide | Poly(VCHC-b-BO-b-VCHC) | mdpi.com |

| Terpolymer | VCHO, Propylene oxide, CO2 | Poly(VCHC-co-PPC) | researchgate.net |

| Terpolymer | VCHO, Cyclohexene oxide, Diglycolic anhydride, CO2 | Polyester-polycarbonate | wiley-vch.de |

Functionalization of Polymer Chains via Post-Polymerization Modification

The pendant vinyl groups on polymers derived from this compound are key to their versatility, as they provide a site for post-polymerization modification. This allows for the introduction of a wide range of functional groups, leading to materials with tailored properties for specific applications.

Thiol-ene click chemistry is a highly efficient and versatile reaction for modifying the pendant vinyl groups on PVCHC and related polyesters. researchgate.netrsc.org This reaction involves the addition of a thiol compound across the carbon-carbon double bond, often initiated by light or a radical initiator. acs.org It is known for its high yields, tolerance to various functional groups, and mild reaction conditions. acs.org

This strategy has been employed to introduce a variety of functionalities onto the polymer backbone. For example, the reaction of PVCHC with 2-mercaptoethanol (B42355) introduces pendant hydroxyl groups. rsc.org These hydroxyl groups can then be further reacted, for instance, with fluorescein (B123965) isothiocyanate for labeling purposes. rsc.org Similarly, the reaction with thiols containing carboxylic acid or amine groups can lead to amphiphilic or water-soluble polycarbonates. acs.org

A notable application is in the development of elastomers from brittle polycarbonates. By introducing copper-thioether coordination bonds through a combination of CO2/CHO/VCHO terpolymerization and subsequent thiol-ene click chemistry, a brittle plastic can be transformed into a thermoplastic elastomer with good elastic recovery. rsc.org

The following table provides examples of functionalization via thiol-ene click chemistry on polymers derived from this compound.

| Polymer Backbone | Thiol Reagent | Introduced Functionality | Application/Outcome | Reference |

| Poly(vinyl-cyclohexene carbonate) (PVCHC) | 2-Mercaptoethanol | Hydroxyl groups | Further functionalization (e.g., labeling) | rsc.org |

| CO2/CHO/VCHO Terpolymer | Thiol with subsequent Cu coordination | Copper-thioether bonds | Transformation of brittle plastic to elastomer | rsc.org |

| Poly(2-vinyloxirane carbonate) (PVIC) | Thiol with hydroxyl or carboxyl groups | Hydroxyl or carboxyl groups | Amphiphilic/water-soluble polycarbonates | acs.org |

| Poly(limonene carbonate-ran-menth-1-ene carbonate) | 2-Mercaptoethanol | Pendant hydroxy groups | Defined number of functional groups | rsc.org |

Michael Addition and Heck Reaction Pathways

The vinyl group present in polymers derived from this compound (VCHO) serves as a versatile handle for post-polymerization modification, enabling the introduction of various functional groups through established chemical pathways like the Michael addition and the Heck reaction. acs.orgrsc.org These modifications are critical for altering the chemical and physical properties of the final polymer.

The Michael addition is an effective method for grafting molecules onto the polymer backbone. acs.org This reaction typically involves the addition of a nucleophile, such as a thiol or an amine, across the carbon-carbon double bond of the vinyl group. acs.orgnih.gov For instance, research on poly(cyclohexene carbonate)s (PCHCs) containing acrylate (B77674) groups, which are structurally similar to the vinyl group of VCHO, has shown that Michael additions proceed with high efficiency. acs.org In one study, the reaction of these polymers with benzenethiol (B1682325) or dioctylamine (B52008) resulted in the successful incorporation of thiol and amine functionalities. acs.org The aza-Michael addition, specifically involving amine nucleophiles, is noted for proceeding efficiently at room temperature, often without the need for a catalyst. nih.gov Similarly, thiol-ene click chemistry, a related process, has been utilized to functionalize and cross-link terpolymers of propylene oxide, VCHO, and CO2. researchgate.netrsc.org

The Heck reaction offers a powerful route for forming new carbon-carbon bonds by coupling the vinyl group with an aryl or vinyl halide in the presence of a palladium catalyst. iitk.ac.innumberanalytics.com This pathway has been successfully applied to functionalize acrylate-appended PCHCs, allowing for the introduction of aromatic groups. acs.org Specific examples include the Heck reaction of these polymers with aryl halides like iodobenzene (B50100) and 1-bromopyrene, which yielded PCHCs with aryl-acrylate groups. acs.org The reaction mechanism involves the oxidative addition of the halide to a palladium(0) catalyst, followed by migratory insertion with the alkene (the vinyl group) and subsequent reductive elimination to release the final product and regenerate the catalyst. numberanalytics.com

The strategic use of these pathways allows for the synthesis of a wide array of functional polymers with tailored properties. acs.org

Table 1: Post-Polymerization Modification of VCHO-Derived Polymers

| Reaction Pathway | Reactant | Functional Group Incorporated | Reference |

| Michael Addition | Benzenethiol | Thioether | acs.org |

| Michael Addition | Dioctylamine | Tertiary Amine | acs.org |

| Heck Reaction | Iodobenzene | Phenyl | acs.org |

| Heck Reaction | 1-Bromopyrene | Pyrenyl | acs.org |

| Thiol-ene Click | Dithiol or Tetrathiol | Cross-linked network | researchgate.net |

Tailoring Polymer Properties through Monomer Selection and Compositional Control

The properties of polymers derived from this compound can be precisely tailored by copolymerizing it with other monomers. This approach allows for control over the final material's characteristics, such as its glass transition temperature (Tg), mechanical strength, and thermal stability. researchgate.netnih.gov

Copolymerization of VCHO with monomers like propylene oxide (PO) and carbon dioxide (CO2) results in terpolymers where the vinyl groups are distributed along the polycarbonate backbone. researchgate.netrsc.org The concentration of these vinyl groups directly influences the polymer's properties. For example, in polycarbonates derived from propylene oxide and vinyl oxides, the glass transition temperature (Tg) has been observed to decrease as the content of vinyl groups in the polymer chain increases. researchgate.net These pendant vinyl groups also act as sites for subsequent cross-linking reactions, which can significantly enhance the mechanical and thermal properties of the material. researchgate.net Dynamic mechanical analysis of such cross-linked terpolymers has shown that as the extent of cross-linking increases, both the rubbery modulus and the Tg of the material are elevated. researchgate.net

A powerful strategy for property modification is the creation of block copolymers, where segments of different polymers are joined together. This is exemplified by the synthesis of ABA-type triblock copolymers composed of poly(cyclohexene carbonate) (PCHC) as the 'A' block and poly(ε-decalactone) (PDL) as the 'B' block. nih.gov PCHC, a polymer synthesized from cyclohexene oxide and CO2, is known for being brittle with a very low elongation at break. nih.gov By incorporating a "soft" block of bio-based ε-decalactone, the resulting PCHC-PDL-PCHC block copolymers exhibit dramatically improved mechanical properties. nih.gov These materials demonstrate high toughness and a very high elongation at break, transforming the brittle PCHC into a more resilient and versatile material. nih.gov This demonstrates how the selection of a comonomer and the control of the polymer architecture (in this case, a block copolymer) can overcome the inherent limitations of a homopolymer. nih.gov

The versatility of this approach is further highlighted by the copolymerization of VCHO with various cyclic anhydrides, which produces polyesters whose properties can be tuned based on the specific anhydride used. rsc.org

Table 2: Property Modification via Block Copolymerization

| Polymer | Composition | Elongation at Break (%) | Toughness (MJ m-3) | Reference |

| PCHC | Homopolymer | 0.5 - 2% | - | nih.gov |

| PCHC-PDL-PCHC | Block Copolymer | >900% | 112 | nih.gov |

Advanced Characterization and Computational Studies of 2 Vinylcyclohexene Oxide Systems

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in determining the precise chemical structure of 2-Vinylcyclohexene oxide and its reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³¹P, ¹⁹F NMR)

NMR spectroscopy is a powerful tool for elucidating the molecular structure of VCHO and its polymers.

¹H NMR: Proton NMR spectra of VCHO monomer show characteristic signals corresponding to the vinyl and epoxide protons. rsc.org In the polymerization of VCHO, the disappearance of the vinyl proton signals and the appearance of new signals corresponding to the polymer backbone confirm the reaction's progress. rsc.org For instance, in the copolymerization of VCHO with carbon dioxide, the resulting polycarbonate, poly(vinyl-cyclohexene carbonate) (PVCHC), exhibits specific proton signals that can be used to calculate monomer conversion. rsc.org

¹³C NMR: Carbon-13 NMR provides detailed information about the carbon skeleton. The spectrum of VCHO shows distinct peaks for the vinyl carbons and the carbons of the cyclohexane (B81311) and epoxide rings. nih.gov Upon polymerization, these peaks shift, and new peaks corresponding to the repeating units of the polymer chain appear. researchgate.net

³¹P NMR: Phosphorus-31 NMR is particularly useful for analyzing the end-groups of polymers. rsc.org For example, by reacting the hydroxyl end-groups of polycarbonates derived from VCHO with a phosphorus-containing agent like 2-chloro-4,4,5,5-tetramethyldioxaphospholane, the resulting ³¹P NMR spectrum can confirm the presence of secondary hydroxyl end-groups. rsc.org This technique has been used to characterize the end-groups of poly(cyclohexene carbonate) (PCHC). rsc.org

¹⁹F NMR: While less common for direct analysis of VCHO, fluorine-19 NMR can be employed when using fluorine-containing catalysts or initiators in polymerization reactions, providing insights into the catalyst's structure and interaction with the monomer.

| Technique | Application to VCHO Systems | Key Findings |

| ¹H NMR | Monomer and polymer structure confirmation, conversion calculation. rsc.org | Identification of vinyl, epoxide, and polymer backbone protons. rsc.org |

| ¹³C NMR | Elucidation of carbon skeleton in monomer and polymer. nih.govresearchgate.net | Characterization of repeating units in the polymer chain. researchgate.net |

| ³¹P NMR | Polymer end-group analysis. rsc.org | Confirmation of hydroxyl end-groups in polycarbonates. rsc.org |

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of VCHO displays characteristic absorption bands for the vinyl group (C=C stretching) and the epoxide ring (C-O-C stretching). nist.govchemicalbook.com The disappearance or shift of these bands upon polymerization provides evidence of the reaction. For instance, in the synthesis of a di-cyclohexene oxide bridged by DDSQ, the disappearance of the Si-H peak and the appearance of the epoxy group peak in the FT-IR spectrum confirmed the successful synthesis. mdpi.com

| Functional Group | VCHO Monomer IR Absorption (cm⁻¹) (Approximate) |

| C-H (vinyl) | 3080-3010 |

| C=C (vinyl) | 1640 |

| C-O-C (epoxide) | 1250, 900-800 |

Mass Spectrometry Techniques (e.g., MALDI-ToF) for Molecular Weight Determination

Mass spectrometry is crucial for determining the molecular weight of VCHO and analyzing the structure of its polymers.

GC-MS: Gas chromatography-mass spectrometry can be used to identify VCHO isomers and confirm the purity of the analyte peak. osha.gov

MALDI-ToF MS: Matrix-Assisted Laser Desorption/Ionization-Time of Flight mass spectrometry is particularly valuable for characterizing polymers. It can provide information on the molecular weight distribution and end-group structure of polymers like poly(cyclohexene carbonate). rsc.orgsci-hub.se For instance, MALDI-ToF analysis of PCHC has revealed bimodal molecular weight distributions in some cases. rsc.orgrsc.org

Chromatographic Techniques for Polymer Characterization

Chromatographic methods are essential for separating and analyzing the components of a polymer sample.

Size Exclusion Chromatography (SEC) for Molar Mass and Dispersity Analysis

SEC, also known as gel permeation chromatography (GPC), is the primary technique for determining the molar mass (Mn and Mw) and dispersity (Đ or PDI) of polymers derived from VCHO. vt.edudntb.gov.ua By separating polymer chains based on their hydrodynamic volume, SEC provides a detailed profile of the molecular weight distribution. For example, SEC has been used to show that the copolymerization of cyclohexene (B86901) oxide (CHO) and CO2 can produce polycarbonates with narrow molecular weight dispersity. sci-hub.se In studies of poly(vinyl-cyclohexene carbonate), SEC analysis has sometimes revealed bimodal molecular weight distributions, suggesting different active species or reaction mechanisms. rsc.orgrsc.org

| Polymer | Catalyst System | Mn ( kg/mol ) | Dispersity (Đ) | Reference |

| Poly(cyclohexene carbonate) | Cr(III) complex / PPNN3 | - | Narrow | sci-hub.se |

| Poly(vinyl-cyclohexene carbonate) | Dizinc (B1255464) catalyst | 6.7 | Bimodal | rsc.org |

| Poly(cyclohexene carbonate) | Organoboron–phosphonium (B103445) catalyst | 9.1 | - | rsc.org |

| PCHC-b-PDL-b-PCHC | Zn(II)/Mg(II) catalyst | 38-71 | - | acs.org |

Computational Chemistry Approaches

Computational chemistry provides indispensable tools for understanding the intricate behavior of this compound at the molecular level. These theoretical methods offer insights that complement and often explain experimental findings, enabling a deeper comprehension of reaction pathways, kinetics, and the properties of resulting polymeric materials.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT studies have been crucial in mapping the potential energy surfaces of its various reactions, particularly in polymerization.

A significant area of investigation has been the copolymerization of 4-vinylcyclohexene (B86511) oxide with carbon dioxide, catalyzed by chromium complexes containing [OSSO]-type bisphenolate ligands. escholarship.orgsci-hub.se DFT calculations can elucidate the mechanism of such reactions, providing a theoretical framework to understand how catalysts facilitate the formation of polymers like polyvinylcyclohexene carbonate. acs.org These studies help in the rational design of new catalysts by modeling the interaction between the catalyst, the monomers (vinylcyclohexene oxide and CO2), and the growing polymer chain. sci-hub.se

Mechanistic studies often explore competing reaction pathways. For instance, in the polymerization of vinyl-substituted epoxides, both the epoxide ring and the vinyl group can participate in chain growth. DFT calculations can determine the relative energy barriers of these competing pathways, such as epoxide ring-opening versus vinyl-addition polymerization, thereby predicting the likely structure of the resulting polymer under different catalytic conditions. The theory can also shed light on the initiation steps, for example, by modeling the oxidative addition of a Si-H bond to a platinum catalyst, which can be a key activation step in hydrosilylation reactions involving vinylcyclohexene (B1617736) oxide. mdpi.com

Prediction of Activation Energies and Transition State Geometries

A primary strength of DFT is its ability to predict the activation energies (Ea) and the three-dimensional structures of transition states for chemical reactions. This data is fundamental to understanding reaction rates and selectivity.

For reactions involving cyclic oxides similar to this compound, such as cyclohexene oxide (CHO), DFT has been used alongside experimental kinetic studies to determine activation energies for polymerization. For example, the activation energy for the ring-opening polymerization of CHO has been calculated to be 58.0 ± 6.5 kJ/mol using an Al-Zn heterometallic complex and 64.0 ± 9.8 kJ/mol with certain chromium complexes. researchgate.net In the copolymerization of CHO and CO2, activation energies were determined to be 83.1 kJ/mol and 137.5 kJ/mol for trizinc and dizinc catalysts, respectively. researchgate.net These values provide quantitative insight into how the choice of catalyst profoundly impacts reaction kinetics.

The table below shows representative activation energies for the polymerization of cyclohexene oxide, a structurally related epoxide, with different catalyst systems.

| Catalyst System | Reaction Type | Activation Energy (Ea) (kJ/mol) |

| Al-Zn Heterometallic Complex | Ring-Opening Polymerization of CHO | 58.0 ± 6.5 researchgate.net |

| Schiff Base Cr Complex | Ring-Opening Polymerization of CHO | 64.0 researchgate.net |

| Trizinc Complex | Copolymerization of CHO and CO₂ | 83.1 researchgate.net |

| Dizinc Complex | Copolymerization of CHO and CO₂ | 137.5 researchgate.net |

Beyond just the energy values, DFT calculations provide detailed geometries of the transition states. This includes precise information on the bond lengths and angles of the atoms involved as the epoxide ring opens and new bonds are formed. This structural data is critical for understanding the stereochemical control of the polymerization and for designing catalysts that can produce polymers with specific tacticities (e.g., isotactic or syndiotactic).

Molecular Dynamics Simulations for Polymer Conformation and Interactions

While DFT is ideal for single reaction steps, Molecular Dynamics (MD) simulations are employed to study the behavior of large assemblies of molecules, such as polymer chains, over time. mdpi.com MD simulations are essential for bridging the gap between molecular structure and macroscopic material properties. mdpi.com

For polymers derived from this compound, MD simulations can model the conformational dynamics of the polymer chains in bulk or in solution. These simulations provide insights into how the polymer folds and arranges itself, which dictates properties like the glass transition temperature (Tg). researchgate.net For instance, studies on copolymers have shown that varying the sequence of monomers can be a strategy to rationally control the glass transition temperature, a finding that can be explored using MD simulations. researchgate.net

MD simulations are also a key tool for investigating the interactions between polymers and other substances. mdpi.com For example, simulations can be used to study the interface between a polymer and a filler material in a composite, or the interaction of a polymer with a solvent. mdpi.comresearchgate.net In the context of drug delivery, MD simulations have been used extensively to understand how polymers like polyethylene (B3416737) glycol (PEG) interact with biomolecules, liposomes, and nanoparticles. nih.gov This same methodology can be applied to understand how polymers of this compound might behave in similar applications, by modeling their structure, dynamics, and interactions at a near-atomic scale. nih.gov

Emerging Research Directions and Advanced Chemical Applications of 2 Vinylcyclohexene Oxide Polymers

Development of Next-Generation Catalytic Systems for 2-Vinylcyclohexene Oxide Transformations

The transformation of this compound into well-defined polymers is critically dependent on the catalyst employed. Research is intensely focused on developing more efficient, selective, and sustainable catalytic systems for both its ring-opening polymerization (ROP) and its copolymerization with other monomers, such as carbon dioxide (CO₂).

Next-generation catalysts aim to overcome the limitations of traditional systems, such as the need for high catalyst loadings or harsh reaction conditions. A significant trend is the development of multifunctional catalysts where a Lewis acid and a nucleophilic co-catalyst are covalently linked. escholarship.org This design subverts dilution effects that can hinder the efficiency of binary (two-component) catalyst systems at low concentrations. escholarship.org

Recent advancements have highlighted the efficacy of various metal complexes:

Zinc-based Catalysts: Dinuclear zinc complexes have proven to be effective single-component initiators for the ring-opening copolymerization (ROCOP) of cyclohexene (B86901) oxide (a related epoxide) and CO₂. mdpi.com For instance, a dinuclear thioalkoxide zinc scorpionate complex demonstrates high efficiency and selectivity for producing poly(cyclohexene carbonate) under mild conditions (70 °C, 10 bar CO₂). mdpi.com Similarly, the zinc complex Zn(C₆F₅)₂(toluene) is highly active for the homopolymerization of cyclohexene oxide at room temperature. mdpi.com

Iron-based Catalysts: Novel amine triphenolate iron(III) complexes have shown exceptional activity for the ROP of cyclohexene oxide, achieving a turnover frequency (TOF) greater than 11,050 h⁻¹ without a co-catalyst. mdpi.comnih.gov These systems can also catalyze the cycloaddition of CO₂ to form cyclic carbonates with high selectivity when paired with a co-catalyst like tetrabutylammonium (B224687) bromide (TBAB). mdpi.comnih.gov

Aluminum-based Catalysts: Aluminum amine-phenolate complexes are remarkably active for the neat (solvent-free) ROP of cyclohexene oxide, capable of producing high molecular weight polymers with narrow dispersity at catalyst loadings as low as 0.001%. rsc.org

The primary goals for these next-generation systems are to achieve precise control over polymer molecular weight and architecture, enhance reaction rates under environmentally benign conditions, and utilize earth-abundant, non-toxic metals. mdpi.comrsc.org

| Catalyst System | Transformation Type | Key Features | Conditions | Selectivity/Activity |

|---|---|---|---|---|

| Dinuclear Thioalkoxide Zinc Scorpionate | ROCOP of CHO and CO₂ | Single-component initiator, high efficiency. mdpi.com | 70 °C, 10 bar CO₂ mdpi.com | >99% carbonate linkages, high PCHC/CHC ratio (93/7). mdpi.com |

| Amine Triphenolate Iron(III) Complexes | ROP of CHO | Excellent activity without co-catalyst, bimetallic synergy. mdpi.comnih.gov | Ambient | TOF > 11,050 h⁻¹. mdpi.comnih.gov |

| Amine Triphenolate Iron(III) / TBAB | Cycloaddition of CHO and CO₂ | Two-component system. mdpi.comnih.gov | 100 °C, 3 MPa CO₂ nih.gov | >99% selectivity for cis-cyclic carbonate. mdpi.comnih.gov |

| Aluminum Amine-Phenolate Complexes | ROP of CHO | Extremely high activity under neat conditions. rsc.org | Neat (solvent-free) | Produces high molecular weight PCHO with uniform dispersity. rsc.org |

Exploration of Novel Monomer Derivatizations for Enhanced Polymer Functionality

The vinyl group on this compound is a prime target for chemical modification, allowing for the synthesis of a diverse library of novel monomers. These derivatizations are key to introducing specific functionalities into the resulting polymers, thereby enhancing their properties for targeted applications. For example, the double bond can be exploited for further chemical modifications, allowing the properties of the final polymer to be tuned in various directions. researchgate.net

While direct derivatization of this compound is an area of ongoing research, strategies applied to similar functional monomers provide a roadmap. For instance, novel heterobifunctional monomers containing both a vinyl group and another polymerizable group, like a benzoxazine, have been successfully synthesized. rsc.org This approach allows for sequential or dual polymerization mechanisms (e.g., free radical polymerization of the vinyl group followed by cationic ring-opening of the second group), leading to crosslinked or complex polymer structures. rsc.org The development of new vinyl ketone monomers with mesogenic (liquid-crystal-forming) substituents also demonstrates how bulky functional groups can be attached to a vinyl-containing core to impart unique properties like liquid crystalline behavior. nih.govresearchgate.net

The goal of these derivatizations is to create polymers with enhanced characteristics, such as:

Improved Thermal Stability: By incorporating rigid or cross-linkable groups.

Controlled Degradability: By introducing hydrolysable ester or carbonate linkages.

Specific Reactivity: For post-polymerization modification or for creating active surfaces.

Advanced Optical or Electronic Properties: Through the attachment of chromophores or mesogenic units.

Advanced Materials Science Applications Derived from this compound Polymers

Polymers derived from this compound are finding application in several advanced materials science domains, primarily due to the potential for creating sustainable and high-performance plastics.

A major driver for research into polymers from cyclic monomers like this compound is their potential for chemical recyclability. Polymers produced via ring-opening polymerization can often be depolymerized back to their constituent monomers, creating a closed-loop life cycle that aligns with the principles of a circular economy. researchgate.netrsc.org This approach is a practical solution to address the end-of-life problem associated with conventional plastics. rsc.org The increasing demand for sustainable materials has spurred significant research into bio-based feedstocks and advanced chemical recycling techniques to enhance polymer recyclability.

The ability to depolymerize polycarbonates derived from cyclohexene oxide and CO₂ back to the original epoxide with high selectivity offers a clear pathway to chemical recycling. researchgate.net This "monomer ↔ polymer" closed-loop system is a paradigm shift in designing sustainable materials. researchgate.net

The ring-opening copolymerization of epoxides like this compound with CO₂ yields aliphatic polycarbonates. researchgate.net These materials are attractive alternatives to traditional aromatic polycarbonates (like those based on bisphenol-A) due to their potential biodegradability and lower toxicity. nih.govrsc.orgbham.ac.uk

Poly(cyclohexylene carbonate) (PCHC), derived from the closely related cyclohexene oxide, has a glass transition temperature (T_g) of around 115 °C. nih.gov However, its mechanical properties, particularly brittleness, have limited its applications. researchgate.netnih.gov Current research focuses on improving these properties through strategies like terpolymerization. For example, creating terpolymers from cyclohexene oxide, cyclopentene (B43876) oxide, and CO₂ can result in materials with significantly greater tensile strength and toughness compared to PCHC alone. researchgate.net The goal is to develop aliphatic polycarbonates that combine sustainability with the robust mechanical performance required for applications as engineering thermoplastics, packaging, and coatings. mdpi.comresearchgate.net

| Polymer | Tensile Strength (MPa) | Elongation at Break (%) | Key Improvement |

|---|---|---|---|

| Poly(cyclohexene carbonate) (PCHC) | 40 researchgate.net | <3% researchgate.net | Baseline; high strength but very brittle. researchgate.net |

| PCHC-grad-PCPC Terpolymer | ~50 (25% greater than PCHC) researchgate.net | Not specified | Significantly improved tensile strength and toughness. researchgate.net |

This compound as a Model Compound in Mechanistic Studies of Ring-Opening and Cycloaddition Reactions

The rigid, well-defined structure of the cyclohexene oxide core makes it an excellent model compound for fundamental studies of reaction mechanisms. Quantum chemical studies on cyclohexene oxide have provided deep insights into Lewis acid-catalyzed epoxide ring-opening reactions. nih.gov These studies show that the reaction barrier is lowered by Lewis acids that can more effectively polarize the epoxide's orbitals away from the incoming nucleophile, reducing steric repulsion. nih.gov

The regioselectivity of nucleophilic attack on the epoxide ring is famously governed by the Fürst-Plattner rule, which dictates a preference for a reaction pathway that maintains a stable chair-like transition state. nih.gov Furthermore, this compound and related compounds are used to study cycloaddition reactions. These reactions are powerful tools for synthesizing complex ring structures and are considered green reactions due to their 100% atom economy. mdpi.com The reaction between cyclohexene oxide and CO₂ to produce cyclic carbonates is a prime example. mdpi.com Mechanistic studies in this area help researchers understand the roles of catalysts, co-catalysts, temperature, and pressure, leading to the development of more efficient and selective synthetic methods. mdpi.com

Reactive Diluent Applications in Advanced Epoxy Resin Systems

This compound and its derivative, vinylcyclohexene (B1617736) dioxide, are used as reactive diluents in epoxy formulations. specialchem.comgoogle.com They effectively reduce viscosity while contributing to the final polymer structure. The general effect of adding a reactive diluent is a reduction in viscosity and an improvement in properties like impact strength, though often at the cost of slightly reduced thermal resistance. specialchem.com The choice and concentration of the diluent are critical for balancing processability with the desired final properties of the cured epoxy, such as tensile strength, hardness, and chemical resistance. mdpi.comspecialchem.com

| Property | Effect of Adding Reactive Diluent | Reason/Mechanism |

|---|---|---|

| Viscosity | Decreased researchgate.netspecialchem.com | Diluent has a lower molecular weight and viscosity than the base epoxy resin. researchgate.net |

| Impact Strength / Toughness | Generally Increased mdpi.comspecialchem.com | The diluent can introduce more flexible segments into the polymer network. specialchem.com |

| Thermal Resistance (e.g., T_g) | Slightly Decreased specialchem.com | Monofunctional diluents can act as "chain stoppers," reducing crosslink density. specialchem.com |

| Tensile Strength & Hardness | Variable; can decrease if crosslink density is significantly reduced. mdpi.com | Dependent on diluent structure and concentration. mdpi.com |

Q & A

Q. What are the common synthetic routes for 2-vinylcyclohexene oxide, and how do reaction conditions influence yield?